molecular formula C23H26F3N3O2S B1206336 N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine CAS No. 98586-86-8

N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine

Cat. No.: B1206336
CAS No.: 98586-86-8
M. Wt: 465.5 g/mol
InChI Key: HRTHNSUIBCGKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine typically involves multiple steps, including the formation of the quinoline core, introduction of the methoxy and methyl groups, and the attachment of the aminoethylsulfanyl and trifluoromethylphenoxy groups. Common synthetic methods include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Functional Groups: The aminoethylsulfanyl and trifluoromethylphenoxy groups can be attached using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy and trifluoromethylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethylphenoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-[1-(2-aminoethylsulfanyl)propan-2-yl]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O2S/c1-14-7-9-28-21-18(29-15(2)13-32-10-8-27)12-19(30-3)22(20(14)21)31-17-6-4-5-16(11-17)23(24,25)26/h4-7,9,11-12,15,29H,8,10,13,27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTHNSUIBCGKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CSCCN)OC)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10913177
Record name N-{1-[(2-Aminoethyl)sulfanyl]propan-2-yl}-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10913177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98586-86-8
Record name 8-((5'-Amino-1'-methyl-3'-thiapentyl)amino)-6-methoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098586868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[(2-Aminoethyl)sulfanyl]propan-2-yl}-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10913177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.